molecular formula C6H14N4O3 B056206 2-Imidazolidone hemihydrate CAS No. 121325-67-5

2-Imidazolidone hemihydrate

Cat. No. B056206
CAS RN: 121325-67-5
M. Wt: 190.2 g/mol
InChI Key: KPRJGGOOWATRNT-UHFFFAOYSA-N
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Description

2-Imidazolidone hemihydrate is a derivative of urea and is used as a scavenger for formaldehyde . It is utilized for the removal of formaldehyde from leather, rubber, and textile coating . It is also used as a raw material for the preparation of active pharmaceutical ingredients like azlocillin sodium .


Synthesis Analysis

The synthesis of this compound involves the reaction between ethylenediamine and urea in the presence of water . This compound can also be synthesized from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone .


Molecular Structure Analysis

The molecular formula of this compound is C6H14N4O3 . It features a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 positions .


Chemical Reactions Analysis

This compound is used as a formaldehyde capture agent . It is also used in the preparation of resin and the preparation of plasticizers, paint, adhesives, etc .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.20 g/mol . It has a density of 1.1530 (rough estimate), a melting point of 129-132 °C (lit.), a boiling point of 158.75°C (rough estimate), and a flash point of 265°C . It is soluble in water and has a vapor pressure of 0.002Pa at 20℃ .

Scientific Research Applications

  • Nuclear Quadrupole Resonance Study : Imidazolidone and its hemihydrate have been studied using nuclear quadrupole resonance, revealing insights into their molecular structures and behavior at different temperatures (Day, Hadipour, & Ragle, 1986).

  • Synthesis Influenced by Solvents : Research on the synthesis of 2-imidazolidone has shown that the choice of solvents significantly impacts its yield. Optimal conditions for high yield were identified (Yang Kang-lei, 2010).

  • Structure Analysis of Related Compounds : The crystal structure of similar compounds, such as nafimidone hemihydrate hemihydrochloride, has been analyzed, providing insights into the molecular arrangement and bonding in these structures (Hempel et al., 2005).

  • CO2 Scrambling in N-Carboxyimidazolidone Analogue : Research has investigated the kinetics of CO2-dependent chemistry in an analogue of 2-imidazolidone, offering potential insights into its reactivity and interaction with CO2 (Lihs & Caudle, 2002).

  • Antinociceptive Effects of Hydantoin Derivative : A study on a hydantoin derivative, structurally similar to imidazolidone, revealed antinociceptive effects in mice, suggesting potential medicinal applications (Queiroz et al., 2015).

  • Inhibition of Enzymes : Imidazolidone derivatives have been shown to inhibit specific enzymes, such as 5-oxoprolinase, highlighting their potential use in biochemical studies and therapeutic applications (Van der Werf et al., 1973).

Mechanism of Action

Mode of Action

It’s known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 can be efficiently achieved using certain promoters and activators . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

The compound is known to be involved in various synthetic routes, indicating its potential role in multiple biochemical processes .

Pharmacokinetics

It has a melting point of 58 °C, a boiling point of 335.5 °C, and a density of 1.3 g/cm3 at 20 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Imidazolidone Hemihydrate. For instance, the compound’s reactivity may be affected by temperature, as suggested by its known physical properties . .

Safety and Hazards

2-Imidazolidone hemihydrate causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with eyes, skin, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

2-Imidazolidone and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . This suggests that 2-Imidazolidone hemihydrate and its derivatives will continue to be an area of interest in future research and development.

properties

IUPAC Name

imidazolidin-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRJGGOOWATRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N1.C1CNC(=O)N1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121325-67-5
Record name 121325-67-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Imidazolidone Hemihydrate in the modification of adsorption resins?

A1: In the study, this compound was used as a chemical modifier to create a novel adsorption resin (named FJ-2). While the exact mechanism of modification wasn't detailed in the abstract, it's stated that this modification, alongside others, resulted in the resin having "predominant micropores/mesopores, [and] moderate specific surface area" []. These properties are desirable for enhancing the adsorption capacity of the resin.

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